2-Bromo-6-fluoro-4-(trifluoromethyl)benzaldehyde

Übersicht

Beschreibung

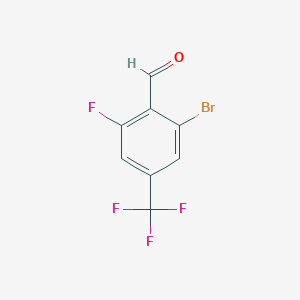

2-Bromo-6-fluoro-4-(trifluoromethyl)benzaldehyde: is an aromatic compound with the molecular formula C8H3BrF4O . It is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzaldehyde core. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-fluoro-4-(trifluoromethyl)benzaldehyde typically involves the bromination and fluorination of a suitable benzaldehyde precursor. One common method includes the following steps:

Bromination: A benzaldehyde derivative is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom at the desired position.

Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as hydrogen fluoride or a fluorine gas mixture.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine, fluorine, and trifluoromethyl). Common reagents include nucleophiles like amines and thiols.

Oxidation and Reduction: The aldehyde group can be oxidized to the corresponding carboxylic acid or reduced to the corresponding alcohol using oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling, forming new carbon-carbon bonds with the help of palladium catalysts

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide).

Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Coupling Reactions: Palladium catalysts with bases like potassium carbonate in solvents like tetrahydrofuran

Major Products:

Substitution Products: Amino or thiol derivatives.

Oxidation Products: Carboxylic acids.

Reduction Products: Alcohols.

Coupling Products: Biaryl compounds

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

2-Bromo-6-fluoro-4-(trifluoromethyl)benzaldehyde is characterized by the following molecular formula:

- Molecular Formula : C₈H₃BrF₄O

- IUPAC Name : this compound

The structure features a benzaldehyde core with bromine, fluorine, and trifluoromethyl substituents, which contribute to its unique reactivity and properties.

Organic Synthesis

This compound serves as a crucial building block in organic synthesis. Its unique electronic properties, due to the presence of electron-withdrawing groups (EWGs), facilitate various chemical transformations:

- Pharmaceutical Development : It is utilized in synthesizing pharmaceutical intermediates. The trifluoromethyl group enhances the metabolic stability and bioavailability of drug candidates, making it a valuable component in drug design .

- Agrochemicals : The compound is also explored for developing agrochemicals, where similar stability and reactivity characteristics are desired.

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential therapeutic applications:

- Cancer Treatment : Research indicates that it can be used as a precursor in synthesizing compounds aimed at treating various cancers, including lung and breast cancer. For instance, it has been linked to the synthesis of phosphodiesterase (PDE4) inhibitors used in treating psoriasis and dermatitis .

- Anti-inflammatory Agents : The compound has been involved in developing non-steroidal anti-inflammatory drugs (NSAIDs), showcasing its versatility in addressing inflammatory conditions .

Material Science

The compound's properties make it suitable for applications in material science:

- Advanced Materials : It is used in synthesizing polymers and liquid crystals, benefiting from its electron-withdrawing characteristics that enhance material stability and performance .

Case Study 1: Synthesis of PDE4 Inhibitors

A study published in Bioorganic & Medicinal Chemistry Letters highlighted the use of this compound as a key intermediate in synthesizing PDE4 inhibitors. The research demonstrated that the incorporation of this compound significantly improved the inhibitory activity against PDE4 enzymes, which are implicated in inflammatory diseases .

Case Study 2: Anti-cancer Drug Development

In another notable case, researchers utilized this compound to develop novel indole derivatives aimed at treating various cancers. The synthesis route involved multiple steps where this compound acted as a critical precursor, leading to compounds with enhanced anti-cancer properties .

Wirkmechanismus

The mechanism of action of 2-Bromo-6-fluoro-4-(trifluoromethyl)benzaldehyde in biological systems is primarily related to its ability to interact with specific molecular targets. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its interaction with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

- 2-Fluoro-6-(trifluoromethyl)benzaldehyde

- 2-Bromo-4-fluoro-6-(trifluoromethyl)benzaldehyde

- 2-(Trifluoromethyl)benzaldehyde

Uniqueness: 2-Bromo-6-fluoro-4-(trifluoromethyl)benzaldehyde is unique due to the simultaneous presence of bromine, fluorine, and trifluoromethyl groups. This combination imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis. The presence of these groups also enhances the compound’s reactivity and stability compared to its analogs .

Biologische Aktivität

2-Bromo-6-fluoro-4-(trifluoromethyl)benzaldehyde is an aromatic aldehyde characterized by its unique combination of halogen substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound, supported by case studies, research findings, and relevant data.

- Molecular Formula : C8H4BrF4O

- Molecular Weight : 291.02 g/mol

- Physical State : Solid at room temperature

- Storage Conditions : Should be stored under controlled conditions to maintain stability

The biological activity of this compound is largely attributed to its structural features. The presence of bromine and fluorine enhances its lipophilicity and metabolic stability, which facilitates interaction with various molecular targets such as enzymes and receptors. These interactions can modulate enzyme activity or disrupt cellular pathways, leading to therapeutic effects.

Biological Activity Overview

The compound's biological activities have been explored in several studies, highlighting its potential in various therapeutic areas:

1. Anticancer Activity

A study investigating the anticancer potential of halogenated benzaldehydes demonstrated that this compound inhibits the growth of specific cancer cell lines. The mechanism involved interference with cell cycle progression and induction of apoptosis. Compared to non-halogenated analogs, this compound exhibited significantly enhanced activity due to the presence of fluorine and bromine substituents.

2. Antimicrobial Efficacy

Research focused on the antimicrobial properties of various substituted benzaldehydes indicated that this compound exhibits notable activity against Gram-positive bacteria. This suggests its potential as a lead compound in antibiotic development.

Case Studies

| Study | Focus Area | Findings |

|---|---|---|

| Case Study 1 | Anticancer Activity | Inhibited growth in cancer cell lines; induced apoptosis; enhanced efficacy due to halogen substitutions. |

| Case Study 2 | Antimicrobial Efficacy | Demonstrated significant activity against Gram-positive bacteria; potential for antibiotic development. |

Research Findings

Recent literature has emphasized the importance of trifluoromethyl groups in drug design, as they often enhance biological activity and pharmacokinetic properties. The unique electronic properties imparted by the trifluoromethyl group in this compound make it a valuable building block for synthesizing novel therapeutic agents.

Notable Research Insights:

- Mechanism Studies : The compound's interaction with specific molecular targets was elucidated through various biochemical assays, confirming its role in modulating enzyme activities.

- Comparative Analysis : Studies comparing this compound with similar benzaldehyde derivatives have shown its superior biological activity attributed to the unique combination of halogens.

Eigenschaften

IUPAC Name |

2-bromo-6-fluoro-4-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF4O/c9-6-1-4(8(11,12)13)2-7(10)5(6)3-14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXJNWCHLXNVGMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C=O)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.